1,4-Dichloro-6-fluorophthalazine
Overview
Description
“1,4-Dichloro-6-fluorophthalazine” is a chemical compound with the molecular formula C8H3Cl2FN2 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular weight of “1,4-Dichloro-6-fluorophthalazine” is 217.02 g/mol . The molecular formula is C8H3Cl2FN2 .
Scientific Research Applications
Synthesis and Anticancer Activities
1,4-Dichloro-6-fluorophthalazine derivatives have been explored for their potential in anticancer activities. A notable study synthesized a series of 1-anilino-4-(arylsulfanylmethyl)phthalazines, with some compounds showing higher in vitro activity against cancer cell lines compared to cisplatin control. This highlights the promise of these compounds in cancer research and therapy (Li et al., 2006).
Antibacterial and Antifungal Agents
Research has identified the potential of fluorine-containing phthalazine derivatives as antibacterial and antifungal agents. By incorporating fluorine and dichloro groups, new biologically active molecules have been synthesized that exhibit promising activity in the range of low concentrations (Holla, Bhat, & Shetty, 2003).
Advanced Polymer Materials
1,4-Dichloro-6-fluorophthalazine units have been utilized in the synthesis of advanced polymer materials. A study explored the creation of copoly(phenyl-s-triazine)s containing both diphenylfluorene and phthalazinone units. These materials exhibit exceptional thermal properties, solubility in organic solvents, and mechanical properties, making them suitable for various industrial applications (Zong et al., 2014).
Drug Delivery Systems
The encapsulation capabilities of 1,4-Dichloro-6-fluorophthalazine derivatives for drug delivery have been studied. A specific compound was used to encapsulate a fluorescent pyrene derivative, which was then released inside tumor cells. This indicates potential applications in targeted drug delivery and cancer treatment (Zava et al., 2010).
Chemical Sensing
These compounds have also been studied for their use in chemical sensing. For instance, a fluorescent chemosensor for Hg2+ was developed using a phthalazine derivative. The chemosensor showed a significant increase in fluorescence upon interaction with Hg2+, indicating its potential in environmental monitoring and analysis (Guo, Qian, & Jia, 2004).
properties
IUPAC Name |
1,4-dichloro-6-fluorophthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-5-2-1-4(11)3-6(5)8(10)13-12-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYKLDHGCUOCSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-6-fluorophthalazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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